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Compound of Interest

Compound Name: n-Methyl-n-phenylprop-2-enamide

Cat. No.: B3055005

Spectroscopic Profile of n-Methyl-n-phenylprop-
2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound n-Methyl-n-phenylprop-2-enamide (CAS No: 2961-51-5). Due to the limited
availability of public experimental spectra, this document presents predicted spectroscopic data
obtained from computational models, alongside detailed, generalized experimental protocols
for acquiring such data. This information is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound in research and
development settings.

Compound Information
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Property Value

IUPAC Name n-Methyl-n-phenylprop-2-enamide
Synonyms N-Methyl-N-phenylacrylamide
CAS Number 2961-51-5

Molecular Formula C10H11NO

Molecular Weight 161.20 g/mol

/f
\N 0
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for n-Methyl-n-phenylprop-2-enamide. These
predictions are based on established spectroscopic principles and computational algorithms.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
(ppm)
) Aromatic protons
~7.20 - 7.50 Multiplet 5H
(CeH5s)
) Vinylic proton (-
~6.30 - 6.50 Multiplet 1H
CH=CHz2)
] Vinylic protons (-
~5.60 - 5.80 Multiplet 2H
CH=CH2)
) N-Methyl protons (-
~3.40 Singlet 3H

NCHs)

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) (ppm) Carbon Type Assighment

~166 Quaternary Carbonyl carbon (C=0)

~142 Quaternary Aromatic carbon (C-N)

~130 Tertiary Vinylic carbon (-CH=)

129 Tertiary Aromatic carbons (ortho, para-
C)

~128 Tertiary Aromatic carbon (meta-C)

~127 Secondary Vinylic carbon (=CHz2)

~38 Primary N-Methyl carbon (-NCHs3)

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~3080 - 3010 Medium C-H stretch (Aromatic, Vinylic)
~2930 Weak C-H stretch (Methyl)
~1665 Strong C=0 stretch (Amide)
~1620 Medium C=C stretch (Vinylic)
~1595, 1490 Medium-Strong C=C stretch (Aromatic ring)
~1400 Medium C-N stretch

=C-H bend (Vinylic out-of-
~980, 920 Strong

plane)

C-H bend (Aromatic out-of-
~750, 690 Strong

plane)

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

lonization Mode: Electron lonization (EI)

m/z Relative Intensity Possible Fragment lon
161 High [M]* (Molecular ion)

132 Medium [M - CzHs]*

105 High [CeHsN(CHs)]*

77 High [CeHs]*

55 High [CH2=CHCOJ*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an
organic compound such as n-Methyl-n-phenylprop-2-enamide. Instrument parameters should
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be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of n-Methyl-n-phenylprop-2-enamide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not
already present in the solvent.

o Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
e 1H NMR Acquisition:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Set the appropriate spectral width, acquisition time, and number of scans.

o Acquire the free induction decay (FID).

o Apply a Fourier transform to the FID to obtain the *H NMR spectrum.

o Phase the spectrum and integrate the signals.

o Reference the spectrum to the TMS signal at 0.00 ppm.
e 13C NMR Acquisition:

o Use the same sample prepared for 1H NMR.

o Tune the probe to the 13C frequency.
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o Set appropriate parameters for a proton-decoupled 13C experiment (e.g., spectral width,
acquisition time, relaxation delay, and a larger number of scans due to the lower natural
abundance of 13C).

o Acquire the FID.
o Apply a Fourier transform, phase, and baseline correct the spectrum.

o Reference the spectrum to the solvent signal (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the empty ATR accessory.

o Place a small amount of solid n-Methyl-n-phenylprop-2-enamide directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect the sample spectrum over a typical range of 4000-400 cm—1.

o Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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o Prepare a dilute solution of n-Methyl-n-phenylprop-2-enamide in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o The compound will be vaporized and separated from the solvent and any impurities on the
GC column.

« lonization and Analysis:

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

o For electron ionization (EI), the molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by the mass analyzer.

o The detector records the abundance of each ion.

o The resulting mass spectrum plots the relative intensity of ions as a function of their m/z
ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

« To cite this document: BenchChem. [Spectroscopic data of "n-Methyl-n-phenylprop-2-
enamide” (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b3055005#spectroscopic-data-of-n-methyl-n-
phenylprop-2-enamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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